molecular formula C14H13N3 B12325307 5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-

5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-

Katalognummer: B12325307
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: YHPADMWMADSHHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl- is a chemical compound with the molecular formula C14H13N3. It is a member of the diazepine family, characterized by a seven-membered ring structure containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a dibenzylamine derivative, in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent like toluene or xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,7-Dihydro-6H-dibenzo[d,f][1,3]diazepine-6-thione
  • 6,7-dihydro-5H-dibenzo[d,f][1,3]diazepin-6-one
  • 5H-Dibenz[b,f]azepine, 10,11-dihydro-

Uniqueness

Its specific ring structure and functional groups make it a valuable compound for various synthetic and research purposes .

Eigenschaften

Molekularformel

C14H13N3

Molekulargewicht

223.27 g/mol

IUPAC-Name

N-methyl-5,7-dihydrobenzo[d][1,3]benzodiazepin-6-imine

InChI

InChI=1S/C14H13N3/c1-15-14-16-12-8-4-2-6-10(12)11-7-3-5-9-13(11)17-14/h2-9H,1H3,(H2,15,16,17)

InChI-Schlüssel

YHPADMWMADSHHY-UHFFFAOYSA-N

Kanonische SMILES

CN=C1NC2=CC=CC=C2C3=CC=CC=C3N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.